molecular formula C18H18BrNO3S B8164787 1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline

1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline

Cat. No.: B8164787
M. Wt: 408.3 g/mol
InChI Key: ZBZGZHAVODPMCT-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a phenylsulfonyl group attached to the indoline core structure.

Preparation Methods

The synthesis of 1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

These reactions are usually carried out under controlled conditions, using specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline can be compared with other indole derivatives, such as:

  • 1-(3-Bromo-4-methoxyphenylsulfonyl)indoline
  • 1-(3-Bromo-4-(cyclopropylmethoxy)phenyl)indoline
  • 1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indole

These compounds share similar structural features but differ in the presence or absence of specific functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[3-bromo-4-(cyclopropylmethoxy)phenyl]sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3S/c19-16-11-15(7-8-18(16)23-12-13-5-6-13)24(21,22)20-10-9-14-3-1-2-4-17(14)20/h1-4,7-8,11,13H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZGZHAVODPMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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